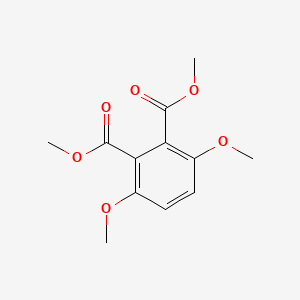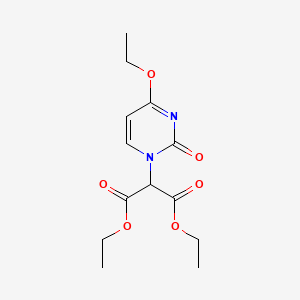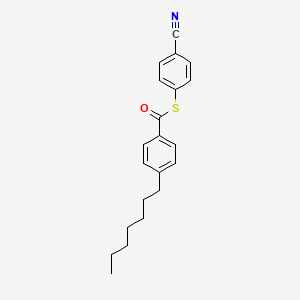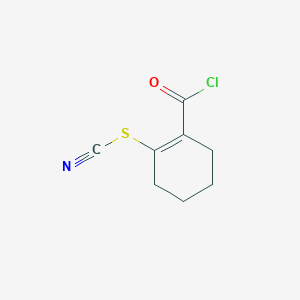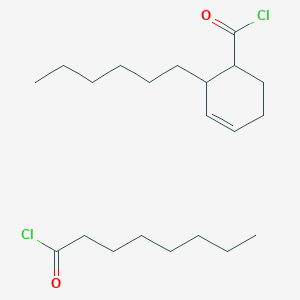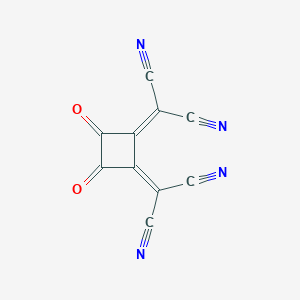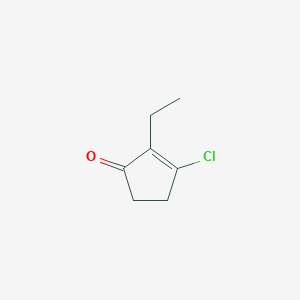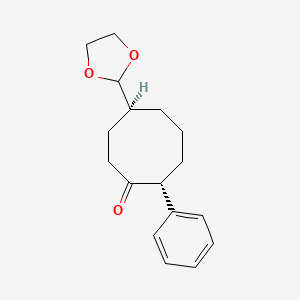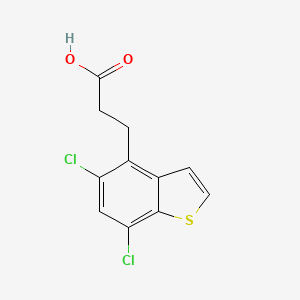
3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid is an organic compound with the molecular formula C11H8Cl2O2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid typically involves the chlorination of benzothiophene followed by the introduction of a propanoic acid group. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 7 positions of the benzothiophene ring. The resulting dichlorobenzothiophene is then reacted with a propanoic acid derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Benzothiophen-3-yl)propanoic acid
- 5,7-Dichloro-4-methyl-1-benzothiophen-3(2H)-one
- 4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
3-(5,7-Dichloro-1-benzothiophen-4-yl)propanoic acid is unique due to the presence of chlorine atoms at the 5 and 7 positions of the benzothiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
64454-23-5 |
|---|---|
Fórmula molecular |
C11H8Cl2O2S |
Peso molecular |
275.1 g/mol |
Nombre IUPAC |
3-(5,7-dichloro-1-benzothiophen-4-yl)propanoic acid |
InChI |
InChI=1S/C11H8Cl2O2S/c12-8-5-9(13)11-7(3-4-16-11)6(8)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) |
Clave InChI |
IRAVLWBBCLNOKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C(C=C(C(=C21)CCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
